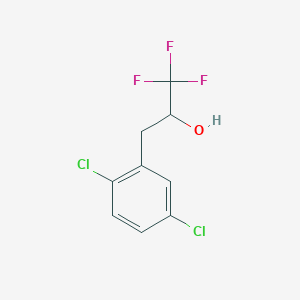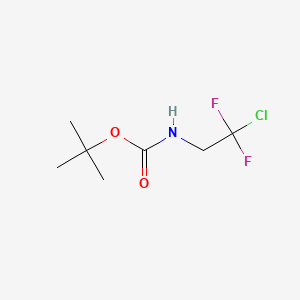
tert-butyl N-(2-chloro-2,2-difluoroethyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-(2-chloro-2,2-difluoroethyl)carbamate: is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various chemical and biological applications. This compound is characterized by the presence of a tert-butyl group, a chloro group, and two difluoroethyl groups attached to a carbamate moiety.
Preparation Methods
The synthesis of tert-butyl N-(2-chloro-2,2-difluoroethyl)carbamate typically involves the reaction of tert-butyl carbamate with 2-chloro-2,2-difluoroethylamine. The reaction is usually carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate. The reaction can be represented as follows:
tert-Butyl carbamate+2-chloro-2,2-difluoroethylamine→tert-butyl N-(2-chloro-2,2-difluoroethyl)carbamate
Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity.
Chemical Reactions Analysis
tert-Butyl N-(2-chloro-2,2-difluoroethyl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Common reagents used in these reactions include sodium hydroxide, hydrochloric acid, and various oxidizing or reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
tert-Butyl N-(2-chloro-2,2-difluoroethyl)carbamate has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein modification.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of tert-butyl N-(2-chloro-2,2-difluoroethyl)carbamate involves its interaction with specific molecular targets. The chloro and difluoroethyl groups can interact with enzymes or proteins, leading to inhibition or modification of their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
tert-Butyl N-(2-chloro-2,2-difluoroethyl)carbamate can be compared with other similar compounds such as:
tert-Butyl N-(2-bromo-2,2-difluoroethyl)carbamate: Similar structure but with a bromo group instead of a chloro group.
tert-Butyl N-(2,2-difluoroethyl)carbamate: Lacks the chloro group, making it less reactive in certain substitution reactions.
tert-Butyl carbamate: Lacks both the chloro and difluoroethyl groups, making it a simpler and less reactive compound.
Properties
Molecular Formula |
C7H12ClF2NO2 |
|---|---|
Molecular Weight |
215.62 g/mol |
IUPAC Name |
tert-butyl N-(2-chloro-2,2-difluoroethyl)carbamate |
InChI |
InChI=1S/C7H12ClF2NO2/c1-6(2,3)13-5(12)11-4-7(8,9)10/h4H2,1-3H3,(H,11,12) |
InChI Key |
SQTSGAFAUUXBBH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(F)(F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


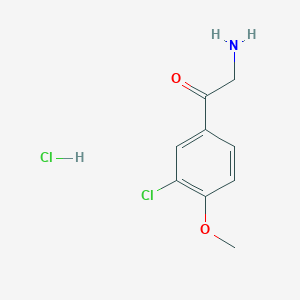
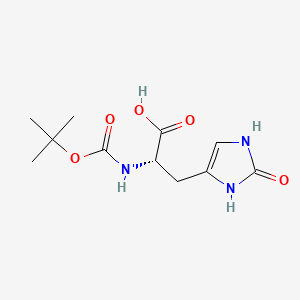
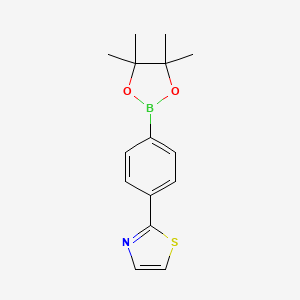
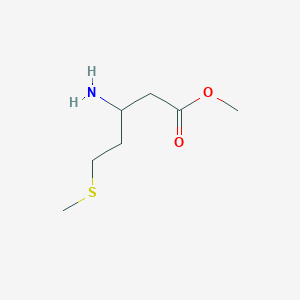

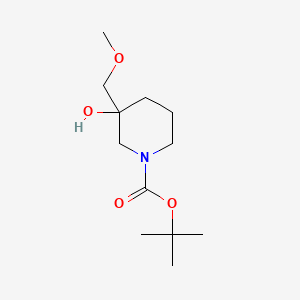
![N-methyl-N-[(1,3-thiazol-2-yl)methyl]pyrrolidin-3-amine dihydrochloride](/img/structure/B13515500.png)
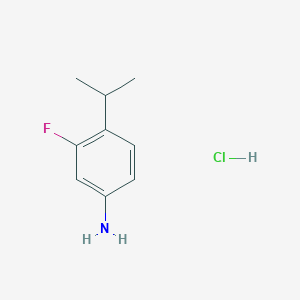
![3-Amino-3-benzo[1,3]dioxol-5-yl-propionic acid ethyl ester](/img/structure/B13515517.png)
![4-(8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)phenol](/img/structure/B13515518.png)
![1-methyl-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazol-8-ol](/img/structure/B13515525.png)


